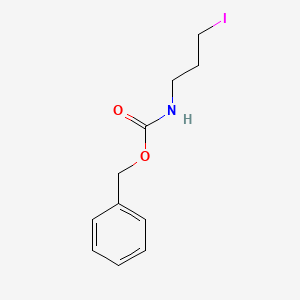

Benzyl (3-iodopropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (3-iodopropyl)carbamate is an organic compound with the molecular formula C11H14INO2. It is a carbamate derivative, which means it contains the carbamate functional group (–NHCOO–). This compound is often used in organic synthesis and has various applications in scientific research.

Wirkmechanismus

Target of Action

It is known that carbamates, the family of compounds to which benzyl (3-iodopropyl)carbamate belongs, often target enzymes or receptors in the body, inhibiting their function .

Mode of Action

Carbamates typically work by binding to their target enzymes or receptors, thereby inhibiting their function . The iodopropyl group in the compound could potentially enhance its binding affinity to its targets.

Biochemical Pathways

Carbamates generally interfere with the normal functioning of their target enzymes or receptors, which can disrupt various biochemical pathways .

Result of Action

The inhibition of target enzymes or receptors by carbamates can lead to a variety of cellular effects, depending on the specific targets and pathways involved .

Biochemische Analyse

Biochemical Properties

Benzyl (3-iodopropyl)carbamate may interact with enzymes such as acetylcholinesterase and butyrylcholinesterase . Carbamates are known to inhibit these enzymes by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of carbamates depends largely on their affinity for the enzyme and the reactivity of the ester .

Molecular Mechanism

This process involves the formation of a carbamylated complex with the serine residue of the catalytic triad of AChE .

Temporal Effects in Laboratory Settings

It has been reported that the acid-catalyzed condensation reaction between benzyl carbamate and glyoxal can occur in a series of polar protic and aprotic solvents .

Metabolic Pathways

It has been reported that carbamates are extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway .

Subcellular Localization

It is known that the subcellular localization of proteins can be determined using mass spectrometry-based methods .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl (3-iodopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with 3-iodopropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl (3-iodopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is effective.

Major Products Formed:

Substitution: Products like benzyl (3-azidopropyl)carbamate or benzyl (3-thiocyanatopropyl)carbamate.

Reduction: Benzyl (3-aminopropyl)carbamate.

Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (3-iodopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing the carbamate group, which can protect amine functionalities during synthesis.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Benzyl (3-chloropropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.

Benzyl (3-bromopropyl)carbamate: Similar structure but with a bromine atom instead of iodine.

Benzyl (3-azidopropyl)carbamate: Similar structure but with an azide group instead of iodine.

Uniqueness: Benzyl (3-iodopropyl)carbamate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and bromo analogs. The iodine atom’s larger size and lower bond dissociation energy contribute to this increased reactivity, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Benzyl (3-iodopropyl)carbamate, a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, interactions with biological systems, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a carbamate moiety and an iodine atom on the propyl chain. Its molecular formula is C12H14NO2I, and it has a molecular weight of approximately 305.15 g/mol.

Mechanisms of Biological Activity

1. Interaction with Enzymes:

this compound exhibits biological activity primarily through its interaction with enzymes such as acetylcholinesterase (AChE). This interaction suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission in the central nervous system.

2. Alkylating Agent:

The compound has also been identified as an alkylating agent, which can modify nucleophilic sites in biomolecules, leading to potential antitumor activity. Alkylating agents are known for their role in cancer therapy due to their ability to induce DNA damage in rapidly dividing cells .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Antitumor Activity: A study demonstrated that derivatives of carbamate compounds, including this compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism involved DNA interstrand cross-linking and apoptosis induction .

- Neuroprotective Effects: Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other carbamate derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | AChE inhibition, antitumor | Alkylation, enzyme interaction |

| Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate | Moderate antitumor activity | Alkylation |

| Iodopropynyl Butylcarbamate | Antifungal, antimicrobial | Cell membrane disruption |

Eigenschaften

IUPAC Name |

benzyl N-(3-iodopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVPUCWDNQTALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.